D-erythro-Ritalinic Acid D-erythro-Ritalinic Acid
Brand Name: Vulcanchem
CAS No.: 783256-74-6
VCID: VC20829058
InChI: InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1
SMILES: C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol

D-erythro-Ritalinic Acid

CAS No.: 783256-74-6

Cat. No.: VC20829058

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

D-erythro-Ritalinic Acid - 783256-74-6

Specification

CAS No. 783256-74-6
Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
IUPAC Name (2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid
Standard InChI InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1
Standard InChI Key INGSNVSERUZOAK-NEPJUHHUSA-N
Isomeric SMILES C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O
SMILES C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Canonical SMILES C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O

Introduction

D-erythro-Ritalinic Acid is a chemical compound that serves as an important metabolite of methylphenidate, a medication commonly used to treat attention-deficit hyperactivity disorder (ADHD). It is classified as a substituted phenethylamine and plays a significant role in the pharmacokinetics of methylphenidate. The compound is notable for its relatively low pharmacological activity compared to its parent drug, methylphenidate.

Pharmacokinetics

D-erythro-Ritalinic Acid is primarily formed through the hydrolysis of methylphenidate by carboxylesterase enzymes in the liver. Research indicates that approximately 70–75% of administered doses of methylphenidate are recovered as D-erythro-Ritalinic Acid in the body, highlighting its significance in drug metabolism.

Key Findings from Pharmacokinetic Studies:

Study ReferenceMethodologyKey Results
Aoyama et al., 1990Controlled clinical trials~70–75% of methylphenidate is metabolized to ritalinic acid
Hysek et al., 2014Plasma concentration analysisAverage half-life of methylphenidate was found to be 2.8 hours
Dolder et al., 2017Subjective effect assessmentAcute effects of methylphenidate reflect plasma concentration profiles

Metabolic Pathways

The metabolism of methylphenidate involves several enzymatic processes, with the primary pathway being the de-esterification to yield D-erythro-Ritalinic Acid. The enzyme responsible for this transformation is primarily carboxylesterase 1, which catalyzes the hydrolysis of the ester bond in methylphenidate.

Clinical Implications

While D-erythro-Ritalinic Acid itself is considered pharmacologically inactive, its presence in plasma can provide insights into the metabolism and therapeutic monitoring of methylphenidate. Understanding the concentrations of this metabolite can aid clinicians in evaluating drug adherence and efficacy in patients treated for ADHD.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator